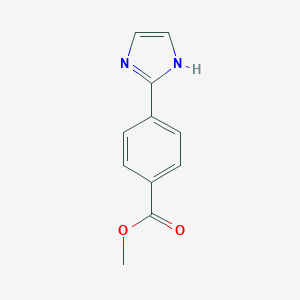

methyl 4-(1H-imidazol-2-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQCVZOWZVSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363087 | |

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125903-39-1 | |

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(1H-imidazol-2-yl)benzoate

This guide provides a comprehensive technical overview for the synthesis and characterization of methyl 4-(1H-imidazol-2-yl)benzoate, a key building block for researchers, scientists, and professionals in the field of drug development. The imidazole moiety is a privileged scaffold in medicinal chemistry, and its 2-aryl substitution pattern, as seen in the target molecule, is of significant interest for the development of novel therapeutics.[1] This document offers a detailed synthetic protocol based on established methodologies, in-depth characterization techniques, and insights into the rationale behind the experimental choices.

Introduction: The Significance of 2-Arylimidazoles in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a common structural motif in a vast array of biologically active compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a highly attractive scaffold for the design of new drugs. The 2-arylimidazole core, in particular, is found in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

Recent research has highlighted the potential of 2-arylimidazoles as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][5] The electron-withdrawing nature of the methyl benzoate group at the 4-position of the phenyl ring in this compound makes it an interesting candidate for exploring structure-activity relationships in this class of compounds. This guide will provide the necessary technical details to enable researchers to synthesize and characterize this valuable compound for their drug discovery programs.

Synthesis of this compound

The most classical and versatile method for the synthesis of 2-arylimidazoles is the Debus-Radziszewski reaction.[6][7] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[8][9] For the synthesis of this compound, the key starting materials are glyoxal (the 1,2-dicarbonyl compound), methyl 4-formylbenzoate (the aldehyde), and an ammonia source such as ammonium acetate.

Reaction Pathway: The Debus-Radziszewski Synthesis

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia. This diimine then undergoes condensation with methyl 4-formylbenzoate, followed by cyclization and aromatization to yield the desired 2-arylimidazole product.

Caption: Synthetic pathway for this compound via the Debus-Radziszewski reaction.

Experimental Protocol

This protocol is an adapted general procedure for the synthesis of 2-arylimidazoles.[2]

Materials:

-

Methyl 4-formylbenzoate

-

Glyoxal (40% solution in water)

-

Ammonium acetate

-

Ethanol or Methanol

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 4-formylbenzoate (10 mmol, 1.64 g), glyoxal (40% in water, 10 mmol, 1.45 g), and ammonium acetate (30 mmol, 2.31 g).

-

Solvent Addition: Add 100 mL of ethanol to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.[2]

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoate ring (two doublets), imidazole ring protons (a singlet), methyl ester protons (a singlet), and a broad singlet for the N-H proton of the imidazole ring. |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the benzoate and imidazole rings, and the methyl carbon of the ester. |

| FTIR (cm⁻¹) | N-H stretching (broad, ~3100-3300), C-H stretching (aromatic, ~3000-3100), C=O stretching (ester, ~1720), C=N and C=C stretching (aromatic rings, ~1400-1600), and C-O stretching (ester, ~1200-1300). |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂ = 202.21 g/mol ). |

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.8 (br s, 1H, N-H), 8.1 (d, 2H), 7.9 (d, 2H), 7.2 (s, 2H), 3.9 (s, 3H).

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~166.0 (C=O), 145.0 (C-imidazole), 135.0-125.0 (aromatic C), 122.0 (C-imidazole), 52.0 (O-CH₃).

Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.[10][11][12]

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide provides a robust framework for the synthesis and characterization of this compound. The Debus-Radziszewski reaction offers a reliable and versatile route to this valuable 2-arylimidazole building block. The detailed characterization protocol ensures the identity and purity of the synthesized compound, which is a critical aspect of any drug discovery endeavor.

The availability of this compound will enable researchers to further explore the therapeutic potential of 2-arylimidazoles, particularly in the development of novel kinase inhibitors for the treatment of cancer and other diseases. Future work could focus on the derivatization of the ester and imidazole N-H functionalities to generate libraries of compounds for structure-activity relationship studies, ultimately leading to the identification of potent and selective drug candidates.

References

-

Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Munk, S. A., Harcourt, D. A., Arasasingham, P. N., Burke, J. A., Kharlamb, A. B., Manlapaz, C. A., Padillo, E. U., Roberts, D., Runde, E., Williams, L., Wheeler, L. A., & Garst, M. E. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of medicinal chemistry, 40(1), 18–23. [Link]

-

Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

-

Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(16), 4947. [Link]

-

Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. (2021). Photochemical & Photobiological Sciences, 20(1), 107-121. [Link]

-

Convenient and Improved One Pot Synthesis of Imidazole. (n.d.). Indian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 14, 2026, from [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). Pharmaceuticals, 15(11), 1386. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

-

One‐pot procedure for synthesis of methyl 4‐formylbenzoate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

-

The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). Current Topics in Medicinal Chemistry, 20(29), 2694-2714. [Link]

-

2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696-1714. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Aerobic Oxidation of Imidazolines to 2-Arylimidazoles Using CuSO4∙H2O as a Catalyst. (2022). Synlett, 33(18), 1823-1827. [Link]

-

Lophine (2,4,5-triphenyl-1H-imidazole). (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3324. [Link]

-

Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry, 15(1), 35-64. [Link]

-

Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methyl 4-Formylbenzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 527-534. [Link]

-

Optimizing electron transfer mediators based on arylimidazoles by ring fusion: synthesis, electrochemistry, and computational analysis of 2-aryl-1-methylphenanthro[9,10-d]imidazoles. (2018). The Journal of organic chemistry, 83(15), 8207–8218. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. rsc.org [rsc.org]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: On the Elusive Nature of Methyl 4-(1H-imidazol-2-yl)benzoate

An In-depth Technical Guide to Methyl 4-(1H-imidazol-2-yl)benzoate: Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide, therefore, takes a unique approach. It will provide a comprehensive overview of the predicted properties and a theoretical synthesis of the target molecule. To offer a solid foundation for understanding, we will draw comparisons with its well-characterized and commercially available isomers: methyl 4-(1H-imidazol-1-yl)benzoate and the related benzimidazole analogue, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate . By examining these closely related structures, we can infer the likely characteristics of our target compound and provide a robust framework for its future investigation.

Molecular Structure and Identification

The core structure of this compound consists of a central imidazole ring connected at its 2-position to a phenyl group, which is in turn substituted at the 4-position with a methyl ester.

Chemical Identifiers (Predicted and Comparative)

| Identifier | This compound (Target) | Methyl 4-(1H-imidazol-1-yl)benzoate (Isomer) | Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (Analogue) |

| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂ | C₁₅H₁₂N₂O₂[1][2] |

| Molecular Weight | 202.21 g/mol | 202.21 g/mol | 252.27 g/mol [1][2] |

| CAS Number | Not assigned | 101184-08-1 | 100880-52-2[1] |

The seemingly minor change in the point of attachment of the methyl benzoate group to the imidazole ring (from the 1-position to the 2-position) has significant implications for the molecule's synthesis and electronic properties, which in turn influences its chemical reactivity and biological activity.

Physicochemical Properties: A Comparative Analysis

While experimental data for this compound is not available, we can predict its properties and compare them to its known isomer.

Predicted and Known Physicochemical Properties

| Property | This compound (Predicted) | Methyl 4-(1H-imidazol-1-yl)benzoate (Experimental) |

| Melting Point (°C) | Likely a solid at room temperature, with a melting point estimated to be in a similar range to its isomer. | 124-127 |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide. | Soluble in organic solvents. |

| pKa | The imidazole ring has a pKa of approximately 7 for the protonated form. The presence of the electron-withdrawing benzoate group at the 2-position is expected to slightly decrease the basicity of the imidazole ring compared to unsubstituted imidazole. | The pKa of the imidazole ring is influenced by the electronic effects of the substituent at the 1-position. |

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic fingerprint. The following are predicted key features:

-

¹H NMR:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

A set of doublets for the aromatic protons of the benzoate ring, showing a characteristic para-substitution pattern (~7.5-8.1 ppm).

-

Two singlets or a pair of doublets for the protons on the imidazole ring (~7.1-7.3 ppm).

-

A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon (~52 ppm).

-

A signal for the ester carbonyl carbon (~166 ppm).

-

Signals for the aromatic and imidazole carbons in the range of ~115-150 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic C=O stretch for the ester at ~1720 cm⁻¹.

-

N-H stretching vibrations in the region of ~3100-3300 cm⁻¹.

-

C-N and C=C stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 202.21.

-

Synthesis of Imidazole-Containing Scaffolds: A Methodological Overview

The synthesis of 2-substituted imidazoles is a well-established field in organic chemistry. A common and effective method is the Radziszewski synthesis . This approach can be adapted for the theoretical synthesis of this compound.

Theoretical Protocol: Synthesis of this compound via the Radziszewski Reaction

This protocol is a theoretical adaptation and has not been experimentally validated for this specific compound. It serves as a starting point for researchers.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Methyl 4-formylbenzoate

-

Glyoxal (40% solution in water)

-

Ammonium hydroxide (28-30% solution)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-formylbenzoate (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add glyoxal (1.1 equivalents) followed by the dropwise addition of ammonium hydroxide (3-4 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

While this compound itself is not extensively studied, its structural motifs are of significant interest in medicinal chemistry.

-

The Imidazole Moiety: The imidazole ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. It is known to participate in hydrogen bonding and can act as a proton donor or acceptor, making it a versatile component for interacting with biological targets.

-

The Benzoate Group: The methyl benzoate portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further chemical modifications or as a key interacting group with a biological target.

The benzimidazole analogue, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate , serves as a valuable building block in the synthesis of more complex molecules, including potential anticancer agents. It is used as a key intermediate in the development of targeted therapies such as tyrosine kinase inhibitors.[1] The benzimidazole core is known to facilitate important binding interactions with the active sites of enzymes.[1]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored area of chemical space. This guide has provided a comprehensive overview based on theoretical predictions and comparisons with its well-characterized isomers. The proposed synthetic route offers a viable starting point for its preparation, which would open the door to a full characterization of its physicochemical properties and an investigation into its potential biological activities. For researchers in drug discovery and materials science, the synthesis and study of this compound could lead to novel insights and applications.

References

-

PubChem. (n.d.). Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Analysis of Methyl 4-(1H-imidazol-2-yl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-2-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a rigid imidazole ring, known for its role in biological recognition and as a versatile ligand, connected to a methyl benzoate moiety, a common pharmacophore and synthetic handle. The precise arrangement of these two rings—a 1,4-disubstituted benzene ring linked at its 4-position to the 2-position of the imidazole ring—governs its chemical properties and potential applications.

Unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the key spectroscopic techniques required to characterize this compound with a high degree of confidence. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Spectroscopic Blueprint

Before venturing into individual techniques, it is crucial to dissect the molecule's structure to anticipate its spectroscopic signatures. The molecule, with a chemical formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol , possesses several key features that will be our guideposts.

-

Aromatic Systems: Two distinct aromatic rings—the 1,4-disubstituted benzene ring and the imidazole ring.

-

Proton Environments: Unique protons on the benzene ring (an AA'BB' system), the imidazole ring (two C-H and one N-H), and the methyl ester group.

-

Carbon Environments: A total of 11 carbon atoms, including quaternary carbons and those bearing protons.

-

Key Functional Groups: An ester (C=O and C-O bonds), a secondary amine within the imidazole ring (N-H), and aromatic C=C and C=N bonds.

These features will give rise to a predictable, yet nuanced, set of signals in each spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expertise & Experience: Experimental Choices

The choice of solvent is critical. While CDCl₃ is common, the N-H proton of the imidazole ring can sometimes exchange too rapidly or be excessively broad. DMSO-d₆ is an excellent alternative as its hydrogen-bond accepting nature slows down the N-H exchange rate, often resulting in a sharper, more readily identifiable signal. Furthermore, residual water in DMSO-d₆ appears around 3.33 ppm, which is typically clear of other signals of interest.

A D₂O exchange experiment is a self-validating step.[1] Adding a drop of D₂O to the NMR sample and re-acquiring the spectrum will cause any labile protons (like N-H or O-H) to be replaced by deuterium. The corresponding signal in the ¹H spectrum will disappear, providing definitive proof of its identity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.

-

Data Acquisition: Acquire a standard ¹H spectrum over a range of 0-14 ppm.

-

D₂O Exchange (Confirmation): Add one drop of D₂O to the NMR tube, shake gently to mix, and re-acquire the ¹H spectrum. Look for the disappearance of the N-H proton signal.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~12.5 - 13.0 | Broad Singlet (br s) | 1H | Imidazole N-H | The acidic proton on the nitrogen is typically deshielded and appears far downfield. Its broadness is due to exchange and quadrupolar coupling with the ¹⁴N nucleus. This signal will disappear upon D₂O exchange. |

| ~8.10 | Doublet (d) | 2H | Benzoate H (ortho to ester) | These protons are deshielded by the anisotropic effect of the ester's carbonyl group and are ortho to the imidazole-substituted carbon. They will appear as a doublet coupled to the other benzoate protons. |

| ~7.95 | Doublet (d) | 2H | Benzoate H (ortho to imidazole) | These protons are ortho to the electron-withdrawing imidazole ring. They will appear as a doublet coupled to the protons ortho to the ester group, forming a classic AA'BB' system. |

| ~7.20 | Singlet (s) | 2H | Imidazole C4-H & C5-H | Due to the symmetry of the 2-substituted imidazole ring and rapid tautomerism on the NMR timescale, the C4-H and C5-H protons are often chemically equivalent, resulting in a single, sharp signal.[1] |

| ~3.90 | Singlet (s) | 3H | Methyl Ester (-OCH₃) | The methyl protons are in a shielded environment, attached to an oxygen atom. They will appear as a sharp singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in the molecule and insight into their electronic environment and functional group type (e.g., C=O, aromatic C, aliphatic C).

Expertise & Experience: Experimental Choices

A standard broadband proton-decoupled ¹³C NMR experiment is the primary choice, yielding a spectrum where each unique carbon appears as a singlet. To further validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C=O) are absent. This allows for unambiguous differentiation of the carbon types.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-30 mg) may be beneficial.

-

Instrumentation: Acquire on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer.

-

Data Acquisition: Acquire a broadband proton-decoupled spectrum. A spectral width of 0-200 ppm is standard. Subsequently, run a DEPT-135 experiment to aid in assignments.

Predicted Spectrum and Interpretation

Due to symmetry, 9 unique carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale and Notes |

| ~166.0 | Absent | Ester C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[2] |

| ~145.0 | Absent | Imidazole C2 | This is the quaternary carbon linking the two rings, and its downfield shift is characteristic of carbons in imidazole rings bonded to two nitrogen atoms. |

| ~135.0 | Absent | Benzoate C (ipso to Imidazole) | The quaternary carbon of the benzoate ring attached to the imidazole ring. |

| ~130.5 | Positive (CH) | Benzoate C (ortho to Ester) | Aromatic CH carbons. |

| ~129.0 | Positive (CH) | Benzoate C (ortho to Imidazole) | Aromatic CH carbons. |

| ~128.0 | Absent | Benzoate C (ipso to Ester) | The quaternary carbon of the benzoate ring attached to the ester group. |

| ~122.0 | Positive (CH) | Imidazole C4 & C5 | Due to tautomerism, these two carbons are often equivalent on the NMR timescale, giving a single peak. |

| ~52.5 | Positive (CH₃) | Methyl Ester (-OCH₃) | The aliphatic methyl carbon, appearing in the typical upfield region for such groups.[2] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is often preferred for modern FTIR analysis due to its simplicity and speed, requiring only a small amount of solid sample to be placed on the crystal. The traditional KBr pellet method is also effective but requires more sample preparation.

For this molecule, the IR spectrum will be dominated by signatures of the aromatic rings and the conjugated ester group. Aromatic esters characteristically display three strong absorption bands, a pattern sometimes referred to as the "Rule of Three".[3][4]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted Spectrum and Interpretation

Key diagnostic peaks are expected at the following wavenumbers.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Notes |

| 3150 - 3100 | Medium, Broad | Imidazole N-H Stretch | The broadness is due to intermolecular hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on both rings. |

| ~2950 | Weak | Aliphatic C-H Stretch | From the methyl ester group. |

| 1730 - 1715 | Strong, Sharp | Ester C=O Stretch | This is the most intense and diagnostic peak. Its position is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[3][5] |

| 1610, 1580, 1500 | Medium-Strong | Aromatic C=C & C=N Stretches | A series of sharp peaks characteristic of the vibrations within the benzene and imidazole rings. |

| 1310 - 1250 | Strong | Asymmetric C-O-C Stretch | The second key peak of the aromatic ester's "Rule of Three".[3] This corresponds to the C-C(=O)-O portion. |

| 1130 - 1100 | Strong | Symmetric O-C-C Stretch | The third key peak of the aromatic ester's "Rule of Three".[3] This corresponds to the O-CH₃ portion. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, details about its structure.

Expertise & Experience: Experimental Choices

Electron Ionization (EI) is a common and effective technique for relatively small, stable organic molecules. It creates a high-energy molecular ion (M⁺•) that undergoes predictable fragmentation, providing a structural fingerprint. The stability of the imidazole ring is a key factor in predicting the fragmentation pattern; the ring itself is unlikely to open and will likely be observed in major fragments.[6]

Experimental Protocol: EI-MS

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form the radical cation, M⁺•.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum (relative intensity vs. m/z).

Predicted Fragmentation and Interpretation

The molecular formula is C₁₁H₁₀N₂O₂, giving an exact mass of 202.0742 Da. The EI-MS spectrum should show a prominent molecular ion peak at m/z = 202.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 202 | [C₁₁H₁₀N₂O₂]⁺• (M⁺•) | Molecular Ion. This peak confirms the molecular weight of the compound. |

| 171 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group. This results in a stable acylium ion, which is a very common fragmentation pathway for methyl esters.[7] |

| 143 | [M - •COOCH₃]⁺ | Cleavage of the entire methoxycarbonyl group, leaving the 2-phenylimidazole cation. This fragment can also be formed from the m/z 171 fragment by the loss of a neutral carbon monoxide (CO) molecule. |

| 116 | [C₇H₆N₂]⁺ | Represents the 2-phenylimidazole fragment after potential rearrangements. |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the C-H framework. IR spectroscopy provides rapid confirmation of key functional groups, particularly the characteristic C=O and C-O stretches of the conjugated ester. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the ester substituents. Together, these methods provide a self-validating system of analysis, ensuring the structural integrity and purity of the compound for its intended application in research and development.

References

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Hachula, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

-

Ramaswamy, K., & Sivasubramanian, P. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum for Methyl benzoate (HMDB0033968). Available at: [Link]

-

Van der Walt, I. J., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Initial Anticancer Screening of Methyl 4-(1H-imidazol-2-yl)benzoate

Introduction and Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a variety of biological targets, making it a cornerstone for drug design.[1][2] Imidazole derivatives have been successfully developed as agents targeting microtubules, protein kinases, and histone deacetylases, among other targets crucial to cancer cell survival and proliferation.[1][2]

Methyl 4-(1H-imidazol-2-yl)benzoate is a compound of interest due to its structural features, which combine the versatile imidazole core with a benzoate group. This structure suggests potential for interaction with enzymatic active sites or DNA.[3][4] While direct anticancer studies on this specific molecule are not extensively documented, related benzimidazole derivatives have shown promise by inhibiting enzymes involved in DNA replication and repair, ultimately leading to cancer cell apoptosis.[4]

This guide provides a comprehensive, step-by-step framework for the initial in vitro screening of this compound. The objective is to systematically assess its cytotoxic potential against a panel of human cancer cell lines, determine its potency, and gain preliminary insights into its mechanism of action. The protocols described herein are designed to be robust and reproducible, incorporating essential controls to ensure data integrity and trustworthiness.

Pre-Assay Compound Management: The Foundation of Reliable Data

Scientific Rationale: The accuracy of any screening data is fundamentally dependent on the quality and handling of the test compound. Ensuring purity, understanding solubility, and preparing accurate stock solutions are non-negotiable prerequisites to prevent experimental artifacts.

2.1 Compound Purity Verification

-

Action: Obtain a Certificate of Analysis (CoA) from the supplier or perform in-house analysis (LC-MS, NMR) to confirm the identity and purity (>95%) of this compound.

-

Causality: Impurities could have their own biological activity, leading to false-positive or false-negative results.

2.2 Solubility Determination

-

Action: Empirically determine the compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for compound screening. Test a range of concentrations to find the highest concentration at which the compound remains fully dissolved.

-

Causality: Compound precipitation in the stock solution or, more critically, in the cell culture medium, will lead to inaccurate dosing and unreliable dose-response curves.

2.3 Stock Solution Preparation and Storage

-

Action: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into small volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. The final concentration of DMSO in the cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Phase I: Primary Cytotoxicity Screening

Scientific Rationale: The initial goal is to determine if the compound has any broad cytotoxic activity. A high-throughput cell viability assay against a diverse panel of cancer cell lines is the standard approach. The National Cancer Institute's NCI-60 panel, which represents nine different types of human cancer, serves as an excellent model for this purpose.[5][6][7] Using a panel rather than a single cell line helps to identify potential tumor-selective activity early on.[8]

Experimental Workflow

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Interpretation and Future Directions

The initial screening phase provides critical go/no-go decision points.

-

Potency and Spectrum: An IC50 value in the low micromolar or nanomolar range is generally considered promising. If the compound shows activity across multiple cell lines, it has a broad spectrum. If it is significantly more potent in one cell line versus others (e.g., >10-fold difference), it may have a selective mechanism of action worthy of further investigation.

-

Mechanism of Action: A positive result in the Caspase-Glo® 3/7 assay strongly suggests the compound induces apoptosis. This is a favorable characteristic for an anticancer agent.

Next Steps:

-

Selectivity Profiling: Test the compound against non-cancerous human cell lines (e.g., fibroblasts) to assess its therapeutic window. A compound that is highly toxic to both cancerous and normal cells is less likely to succeed.

-

Secondary Mechanism Assays: If apoptosis is confirmed, further assays like cell cycle analysis (flow cytometry) or western blotting for key signaling proteins (e.g., phospho-ERK, Akt) can further elucidate the mechanism.

-

Target Deconvolution: If the mechanism is unclear, computational modeling or experimental techniques like thermal shift assays or affinity chromatography can be used to identify the direct protein target of the compound.

This structured, multi-phased approach ensures that resources are focused on compounds with the highest potential, providing a solid foundation for more advanced preclinical development.

References

-

Wikipedia. (2023). NCI-60. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

-

Mishra, R., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

-

Toure, R. H., et al. (2022). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. Retrieved from [Link]

-

Sharma, G., et al. (2017). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing). Retrieved from [Link]

-

Reinhold, W. C., et al. (2012). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research. Retrieved from [Link]

-

Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]

-

Inamdar, S., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Scholars International Journal of Biochemistry. Retrieved from [Link]

-

Sharma, A., et al. (2021). A Review on in-vitro Methods for Screening of Anticancer Drugs. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Kamal, A., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

-

Martínez-Cardona, C., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]

-

Shi, L., et al. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

-

Wilson, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

-

Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Azab, H. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Di Sarno, V., et al. (2022). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Scientific Reports. Retrieved from [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. NCI-60 - Wikipedia [en.wikipedia.org]

- 6. revvity.com [revvity.com]

- 7. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

Preliminary Antimicrobial Studies of Methyl 4-(1H-imidazol-2-yl)benzoate: A Technical Guide

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This technical guide provides a comprehensive framework for the preliminary antimicrobial investigation of a specific imidazole derivative, methyl 4-(1H-imidazol-2-yl)benzoate. We delineate a proposed synthetic pathway for this target compound and present detailed, field-proven protocols for its initial in vitro antimicrobial screening. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities with antimicrobial potential. The methodologies described herein are grounded in established standards to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Imidazole Scaffolds

The rise of multidrug-resistant pathogens poses a significant global health crisis, threatening to undermine many of the foundational advancements of modern medicine. Consequently, there is a critical need to expand the pipeline of antimicrobial drug candidates. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry due to their diverse pharmacological properties.[3] Among these, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in numerous clinically significant drugs.[2]

The biological activity of imidazole derivatives is often attributed to their ability to coordinate with metal ions in enzymes and to participate in hydrogen bonding interactions, thereby disrupting essential microbial processes.[1][2] Documented mechanisms of action for various imidazole-based antimicrobials include interference with cell wall synthesis, disruption of cell membrane integrity, and inhibition of nucleic acid replication.[1][2] This inherent bioactivity makes the imidazole nucleus a fertile starting point for the design and synthesis of novel antimicrobial agents. This guide focuses on a specific, under-investigated derivative, this compound, outlining a comprehensive strategy for its synthesis and preliminary antimicrobial characterization.

Synthesis and Characterization of this compound

While the direct synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be adapted from established methods for analogous 2-substituted benzimidazoles. The proposed synthesis involves a condensation reaction between a phenylenediamine derivative and a benzoic acid derivative, followed by esterification.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is a two-step process, beginning with the formation of the benzimidazole ring, followed by esterification of the carboxylic acid. A related synthesis for a similar benzimidazole compound involves the condensation of 1,2-phenylenediamine with 4-formyl methyl benzoate.[4]

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid

This key intermediate can be synthesized via the condensation of o-phenylenediamine with 4-carboxybenzaldehyde.

-

Reaction: o-phenylenediamine + 4-carboxybenzaldehyde → 4-(1H-benzo[d]imidazol-2-yl)benzoic acid

-

Rationale: This acid-catalyzed condensation is a well-established method for the formation of the benzimidazole ring system. The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid with heating.

Step 2: Esterification to this compound

The carboxylic acid intermediate is then esterified to yield the final product.

-

Reaction: 4-(1H-benzo[d]imidazol-2-yl)benzoic acid + Methanol → this compound

-

Rationale: Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a standard and cost-effective method for this transformation.

Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be employed to elucidate the molecular structure. The proton NMR is expected to show characteristic signals for the aromatic protons of the benzoate and benzimidazole rings, as well as a singlet for the methyl ester protons.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. Expected peaks include those for the N-H stretch of the imidazole, the C=O stretch of the ester, and C=N and C=C stretches of the aromatic rings.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition.

-

Melting Point: The melting point of the purified compound should be determined and compared to literature values for related compounds as a measure of purity.

Preliminary In Vitro Antimicrobial Screening

The initial evaluation of the antimicrobial potential of a novel compound is a critical step in the drug discovery process.[7][8] The following protocols are designed to provide a robust preliminary assessment of the activity of this compound against a panel of clinically relevant microorganisms. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[9]

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis (e.g., ATCC 6633).

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Fungi: Candida albicans (e.g., ATCC 90028).

Rationale: This selection includes common human pathogens and represents a diversity of cell wall structures and metabolic pathways, providing a broad initial indication of the compound's antimicrobial spectrum.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for Preliminary Antimicrobial Susceptibility Testing.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is a valuable initial screening tool.[10]

Protocol:

-

Prepare Agar Plates: Pour sterile Mueller-Hinton agar into sterile Petri dishes and allow to solidify.

-

Inoculate Plates: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.[11] Dip a sterile cotton swab into the suspension and streak the entire surface of the agar plate to create a uniform lawn of bacteria.

-

Apply Disks: Sterilize blank paper disks and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

-

Controls: Use a disk impregnated with the solvent as a negative control and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol:

-

Prepare Microtiter Plate: Add a specific volume of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and concise tabular format for easy comparison.

Table 1: Results of Agar Disk Diffusion Assay

| Test Microorganism | Zone of Inhibition (mm) - this compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control |

| S. aureus | |||

| B. subtilis | |||

| E. coli | |||

| P. aeruginosa | |||

| C. albicans |

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Test Microorganism | MIC (µg/mL) - this compound | MIC (µg/mL) - Positive Control |

| S. aureus | ||

| B. subtilis | ||

| E. coli | ||

| P. aeruginosa | ||

| C. albicans |

Potential Mechanisms of Action and Future Directions

The imidazole moiety is known to exert its antimicrobial effects through various mechanisms.

Caption: Potential Antimicrobial Mechanisms of Action for Imidazole Derivatives.

Based on the preliminary screening results, further studies can be designed to elucidate the specific mechanism of action of this compound. These may include:

-

Time-kill kinetic assays: To determine if the compound is bactericidal or bacteriostatic.

-

Cell membrane permeability assays: To assess damage to the microbial cell membrane.

-

DNA gyrase inhibition assays: As interference with DNA replication is a known mechanism for some imidazoles.[1]

Furthermore, promising results from these preliminary studies would warrant more extensive investigations, including cytotoxicity testing against mammalian cell lines to assess selectivity, and in vivo efficacy studies in animal models of infection.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial antimicrobial evaluation of this compound. By following the proposed synthetic route and the detailed screening protocols, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. The structured approach outlined herein, from synthesis to preliminary mechanistic insights, is designed to streamline the early-stage drug discovery process and contribute to the vital search for new treatments for infectious diseases.

References

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: )

-

Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. (URL: [Link])

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. (URL: [Link])

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])

-

Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition - ANSI Webstore. (URL: [Link])

-

Schematic depiction of the typical screening for novel antimicrobial... - ResearchGate. (URL: [Link])

-

Screening Strategies to Identify New Antibiotics - Ingenta Connect. (URL: [Link])

-

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate | C15H12N2O2 - PubChem. (URL: [Link])

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (URL: [Link])

-

Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (URL: [Link])

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (URL: [Link])

-

In Vitro Testing of Antimicrobial Agents - Clinical Tree. (URL: [Link])

-

Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid - PrepChem.com. (URL: [Link])

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])

-

Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC - NIH. (URL: [Link])

-

Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester - PrepChem.com. (URL: [Link])

-

Methyl 4-(4-methyl-1H-imidazol-1-YL)benzoate | C12H12N2O2 - PubChem. (URL: [Link])

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 2. nano-ntp.com [nano-ntp.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 8. Screening Strategies to Identify New Antibiotics: Ingenta Connect [ingentaconnect.com]

- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinicalpub.com [clinicalpub.com]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

methyl 4-(1H-imidazol-2-yl)benzoate as a scaffold for medicinal chemistry

An In-Depth Technical Guide to Methyl 4-(1H-imidazol-2-yl)benzoate as a Scaffold for Medicinal Chemistry

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the this compound core, a versatile scaffold for the development of novel therapeutics. We will dissect its synthesis, explore its role as a key pharmacophore in oncology and anti-infective research, and provide detailed, field-proven experimental protocols for its derivatization and biological evaluation. This document is designed to serve as a practical and authoritative resource for researchers aiming to leverage this potent chemical entity in their drug discovery programs.

The Imidazole Ring: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a recurring motif in both natural products (e.g., histidine, histamine) and a wide array of FDA-approved drugs.[1][3] Its significance stems from a unique combination of features:

-

Electronic Richness and Aromaticity: The imidazole ring possesses six π-electrons, rendering it aromatic and stable.[4] The electron-rich nature allows it to participate in various non-covalent interactions with biological targets.

-

Hydrogen Bonding Capability: The imidazole ring can act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-3 position), facilitating strong and specific binding to enzyme and receptor active sites.[2][5]

-

Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a crucial interaction for inhibiting metalloenzymes.[6]

-

Favorable Pharmacokinetic Profile: The ionizable nature of the imidazole ring can enhance the water solubility and overall pharmacokinetic properties of drug candidates.[2]

The this compound scaffold strategically combines this powerful heterocyclic core with a phenyl ring, a common bioisostere, and a methyl ester functional group. This ester provides a crucial synthetic handle, allowing for the systematic generation of amide libraries to probe structure-activity relationships (SAR) and optimize drug-like properties.

Synthesis of the Core Scaffold: this compound

The assembly of the 2-aryl-imidazole core is most efficiently achieved through a multicomponent condensation reaction, often a variation of the Debus-Radziszewski imidazole synthesis. This approach combines an aldehyde, a 1,2-dicarbonyl compound, and ammonia.

Recommended Synthetic Protocol

A common and reliable method involves the reaction of methyl 4-formylbenzoate, glyoxal, and ammonium acetate (as an ammonia source) in a polar solvent.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-formylbenzoate (1.64 g, 10 mmol).

-

Solvent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the aldehyde is fully dissolved.

-

Component Addition: To the stirring solution, add an aqueous solution of glyoxal (40% w/w, 1.45 mL, ~12.5 mmol) followed by ammonium acetate (3.85 g, 50 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Hexane (1:1)].

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

-

Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and a mild acid catalyst, facilitating the condensation steps.

-

Ammonium Acetate: Acts as a convenient in situ source of ammonia, which is required for the cyclization. Using a large excess ensures the reaction goes to completion.

-

Reflux Conditions: Provide the necessary activation energy for the multiple condensation and cyclization steps involved in forming the imidazole ring.

-

Aqueous Work-up and Neutralization: The product is typically insoluble in water, allowing it to precipitate upon quenching the reaction. Neutralization is critical to remove the acetic acid and ensure the product is in its neutral form for isolation.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the core scaffold.

The Scaffold in Action: Applications in Drug Discovery

The this compound scaffold is a versatile starting point for developing inhibitors against various biological targets. Its derivatives have shown significant promise, particularly in oncology.

Application in Oncology: Multi-Targeted Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The benzimidazole core (a close relative of the imidazole core) is known to facilitate crucial binding interactions within the ATP-binding site of many kinases.[7] Derivatives of the title scaffold have been investigated as inhibitors of key oncogenic kinases like EGFR, HER2, and CDK2.[7]

Structure-Activity Relationship (SAR) Insights:

-

The Imidazole N-H: The N-H group can act as a hydrogen bond donor, often forming a key interaction with a "hinge" region in the kinase active site.

-

The 2-Aryl Group: The phenyl ring attached at the 2-position fits into a hydrophobic pocket, and its substitution pattern can be modified to enhance potency and selectivity.

-

The Benzoate Moiety: This group serves as a versatile vector. Converting the ester into a diverse library of amides allows for the exploration of solvent-exposed regions of the target, enabling the optimization of potency and pharmacokinetic properties.

Table 1: Representative Bioactivity of Scaffold Derivatives against Cancer Targets

| Compound ID | R1 (Imidazole N1-substituent) | R2 (Amide Moiety) | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |

|---|---|---|---|---|---|---|

| Core | H | -OCH3 | - | - | - | - |

| Deriv-A | H | -NH-(4-chlorophenyl) | EGFR | 150 | A549 (Lung) | 5.2 |

| Deriv-B | H | -NH-(3-ethynylphenyl) | HER2 | 95 | SK-BR-3 (Breast) | 2.8 |

| Deriv-C | -CH3 | -NH-(4-chlorophenyl) | EGFR | 210 | A549 (Lung) | 8.1 |

| Deriv-D | H | -N(CH3)cyclohexyl | CDK2 | 250 | HepG2 (Liver) | 11.5 |

(Note: Data is illustrative, based on trends reported for similar 2-aryl-imidazole scaffolds in the literature. Specific values are hypothetical for demonstration purposes.)

Oncogenic Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway.

Key Derivatization Workflows

The true power of this scaffold lies in its synthetic tractability. The methyl ester is the primary point for diversification.

Workflow: Synthesis of Amide Libraries

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Converting the ester to an amide allows for the introduction of a vast array of chemical functionalities to probe the target's binding site and modulate physicochemical properties like solubility and cell permeability.

Protocol Part A: Saponification to Carboxylic Acid

-

Setup: Dissolve this compound (2.02 g, 10 mmol) in a mixture of methanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (0.8 g, 20 mmol) and stir the mixture at 60°C for 2 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

-

Acidification: Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1N HCl. A white precipitate of 4-(1H-imidazol-2-yl)benzoic acid will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol Part B: Amide Coupling (HATU Example)

-

Setup: To a solution of 4-(1H-imidazol-2-yl)benzoic acid (188 mg, 1.0 mmol) in dry N,N-Dimethylformamide (DMF, 5 mL), add the desired primary or secondary amine (1.1 mmol).

-

Coupling Reagent: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).

-

Reaction: Stir the mixture at room temperature for 6-12 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 5% aqueous LiCl solution (3 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired amide.

Derivatization Workflow Diagram

Caption: Workflow for generating an amide library.

In Vitro Biological Evaluation: MTT Cytotoxicity Assay

Once a library of derivatives has been synthesized, a primary screening assay is required to assess their biological activity. The MTT assay is a standard colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]

Detailed Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium. Add 100 µL of the compound-containing medium to the wells to achieve the desired final concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value for each compound.

Assay Workflow Diagram

Caption: Flowchart of the MTT cell viability assay.

Conclusion and Future Perspectives